Lucifer Yellow Cadaverine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lucifer Yellow Cadaverine involves several steps:
Reaction of p-nitrotoluene with sulfite salts: to produce p-nitrophenylsulfonamide.
Oxidation of p-nitrophenylsulfonamide with thallium formate: to yield 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole.
Reaction of 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole with dipotassium carbonate: to form the final product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a powder and is stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
Lucifer Yellow Cadaverine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Used for oxidation reactions.
Reducing agents: Employed in reduction reactions.
Substituting agents: Utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Lucifer Yellow Cadaverine is extensively used in scientific research, particularly in:
Chemistry: As a fluorescent probe for studying molecular interactions.
Biology: For tracing and visualizing cells, especially in neuronal studies.
Medicine: Used in diagnostic imaging and research on cellular processes.
Industry: Applied in the development of fluorescent dyes and markers
Mechanism of Action
The compound exerts its effects through its strong fluorescent properties. It is retained within cells, allowing researchers to visualize cellular structures and functions. The molecular targets include cellular components that interact with the dye, enabling detailed studies of cellular morphology and connectivity .
Comparison with Similar Compounds
Similar Compounds
Lucifer Yellow CH potassium salt: Similar in structure but differs in the counterion.
Lucifer Yellow carbohydrazide potassium salt: Contains a carbohydrazide group instead of the amino groups.
Lucifer Yellow VS: Contains a different functional group, affecting its binding properties
Uniqueness
Lucifer Yellow Cadaverine is unique due to its exceptional retention within cells and its bright yellow fluorescence. These properties make it particularly useful for long-term studies of cellular structures and functions .
Properties
IUPAC Name |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIPDJYRQVEOI-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17K2N3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.